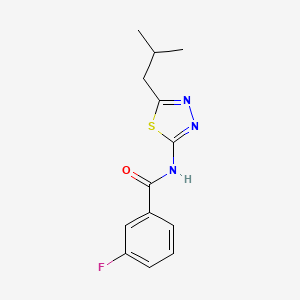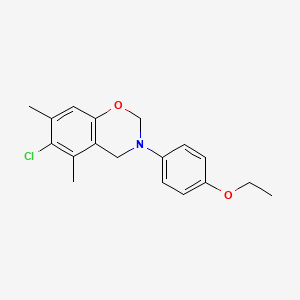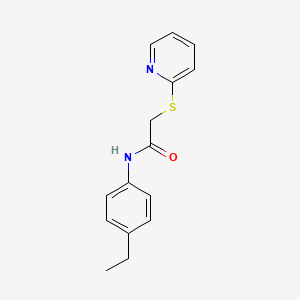
N-cyclohexyl-4-(4-morpholinylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to N-cyclohexyl-4-(4-morpholinylmethyl)benzamide involves complex organic reactions, including cyclization and condensation processes. For instance, the acid-catalyzed cyclization of N-styrylformamides leads to the formation of octahydroisoquinolines, which can undergo further transformations to yield compounds with benzamide structures (Meuzelaar et al., 1998). Similarly, the condensation of cyclopropane-1-carboxylic acid with morpholino-indazol-3-amine has been shown to produce molecules with significant biological activity (Lu et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds demonstrates a variety of configurations and crystalline forms. For instance, N-(alky(aryl)carbamothioyl)cyclohexanecarboxamide derivatives exhibit distinct crystal structures, indicative of the complex spatial arrangements possible within this class of compounds (Ozer et al., 2009).
Chemical Reactions and Properties
Benzamide derivatives, including those similar to this compound, participate in a range of chemical reactions, highlighting their versatile chemical properties. These reactions include electrophilic selenium-induced cyclizations and oxidative acylations, which are crucial for the synthesis of complex organic molecules (Pedrosa et al., 2006), (Sharma et al., 2012).
Physical Properties Analysis
The physical properties of benzamide derivatives, including solubility, melting point, and crystalline structure, are integral to understanding their behavior in various environments and applications. The crystal structure analyses of these compounds reveal detailed information about their stability and reactivity (Katritzky et al., 1994).
Chemical Properties Analysis
The chemical properties of this compound derivatives are characterized by their reactivity towards various chemical agents and conditions. Studies on their synthesis, structure-activity relationships, and interactions with biological molecules provide insights into their chemical behavior and potential uses in different scientific fields (Wajid et al., 2019).
Scientific Research Applications
Antifungal Activity
N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including N-(Morpholinothiocarbonyl) benzamide, exhibit significant antifungal activity. These compounds are effective against major pathogens responsible for important plant diseases, demonstrating their potential in agricultural and botanical research (Zhou Weiqun et al., 2005).
Anticonvulsant Properties
Enaminones synthesized from cyclic beta-dicarbonyl precursors, including those condensed with morpholine, have shown potent anticonvulsant activity. This property is significant in the development of new treatments for neurological disorders (I. Edafiogho et al., 1992).
Radiolabelling for Imaging
4-Iodo- N -(2-morpholinoethyl)benzamide is a new benzamide analogue of moclobemide, which has been synthesized and radiolabelled for potential use in medical imaging. This application can be crucial in diagnostic procedures (C. Tsopelas, 1999).
Catalysis in Chemical Synthesis
Mn(I)-PNP pincer catalyzed sequential one-pot homogeneous CO2 hydrogenation to CH3OH, using amines including morpholine, represents an innovative approach in the field of green chemistry. This research is pivotal for sustainable chemical synthesis (Sayan Kar et al., 2017).
Development of Biodegradable Materials
Research on Morpholine-2,5-dione derivatives, including those with benzyl-protected carboxylic acid and benzyloxycarbonyl-protected amine, contributes to the synthesis of biodegradable polyesteramides. Such materials are essential in advancing eco-friendly polymer technology (P. J. I. Veld et al., 1992).
properties
IUPAC Name |
N-cyclohexyl-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c21-18(19-17-4-2-1-3-5-17)16-8-6-15(7-9-16)14-20-10-12-22-13-11-20/h6-9,17H,1-5,10-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSMXLACOKDEDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2,5-dimethoxybenzylidene)-3-[(2,5-dimethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5516007.png)
![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516019.png)

![{2-chloro-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B5516030.png)
![5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-isopropyl-4-methyl-1,3-thiazole](/img/structure/B5516032.png)


![(3,4-difluorophenyl)[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]methanone](/img/structure/B5516049.png)

![5,6-dimethyl-4-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B5516062.png)

![N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide](/img/structure/B5516084.png)
![1-[2-(2-naphthyloxy)propanoyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5516095.png)
![2-[(2-nitrobenzyl)thio]pyridine](/img/structure/B5516100.png)